Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride
Overview
Description
Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure drug-like compounds. It interacts with enzymes such as transaminases, which are crucial for the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . These interactions are typically characterized by the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the production of enantiomerically pure amines.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of monoamine oxidases, which are enzymes involved in the metabolism of neurotransmitters . This modulation can lead to changes in neurotransmitter levels, affecting cell signaling and gene expression. Additionally, the compound’s impact on cellular metabolism can result in altered energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit the activity of monoamine oxidases by binding to their active sites, preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which can have various physiological effects. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and improving mood . At high doses, it can cause toxic or adverse effects, including neurotoxicity and cardiovascular issues . Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation, demethylation, and deamination, similar to methamphetamine metabolism . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a key role in the compound’s biotransformation. The end products of these metabolic pathways are typically excreted in urine, indicating the compound’s involvement in renal excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving specific transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can affect its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through post-translational modifications and targeting signals . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amine.
Substitution: Substituted derivatives.
Scientific Research Applications
Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride can be compared with other similar compounds, such as:
1-(3-methylphenyl)propan-2-amine: Similar structure but lacks the methyl group on the nitrogen atom.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a piperazine ring instead of the amine group.
N-methyl-1-(m-tolyl)propan-2-amine: Similar structure but with different substitution patterns
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-methyl-1-(3-methylphenyl)propan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9-5-4-6-11(7-9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOUYQQOOVSBED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343158 | |
Record name | 3-Methylmethamphetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201343158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-96-7 | |
Record name | 3-Methylmethamphetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201343158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metaphedrine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBV845Z93P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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